N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
Description
The compound N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide features a complex architecture combining multiple functional groups:
- A 1,3-oxazinan heterocycle, a six-membered ring containing both oxygen and nitrogen, influencing conformational flexibility and hydrogen-bonding capacity.
- An ethanediamide (oxalamide) linker, providing a rigid, planar structure that may enhance intermolecular interactions.
- A 2-fluorophenylmethyl group, introducing steric and electronic effects via fluorine substitution.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O7S/c23-17-5-2-1-4-15(17)13-24-21(27)22(28)25-14-20-26(8-3-9-33-20)34(29,30)16-6-7-18-19(12-16)32-11-10-31-18/h1-2,4-7,12,20H,3,8-11,13-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWHGHVABNLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The oxazinan ring can be synthesized via enantioselective hydrogenation using an iridium-based catalyst . The final step involves the coupling of the benzodioxine and oxazinan intermediates with the fluorophenyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and hydrogenation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The oxazinan ring can be reduced to form secondary amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxine ring can interact with aromatic amino acids in proteins, while the oxazinan ring can form hydrogen bonds with polar residues. The fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogs with Benzodioxine Sulfonyl Groups
describes 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (e.g., compounds 7a-l). Key differences include:
- Linker Type: The target compound uses an ethanediamide bridge, whereas analogs employ a single acetamide linkage.
Table 1: Structural Comparison with Benzodioxine Sulfonyl Analogs
Benzothiazole and Trifluoromethyl Derivatives
lists N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides , highlighting:
- Electron-Withdrawing Groups : The target compound’s 2-fluorophenyl group is less electron-withdrawing than the trifluoromethyl groups in analogs. This may reduce metabolic stability but improve target selectivity .
- Heterocycle Diversity : Benzothiazole (in ) vs. benzodioxine sulfonyl (target) alters aromatic stacking and polarity. Benzodioxine’s oxygen-rich structure may enhance solubility compared to benzothiazole’s sulfur-containing ring .
Pesticide-Related Amide Derivatives
and cite amide-based pesticides like flutolanil (benzamide) and sulfentrazone (sulfonamide-triazole). Key distinctions:
- Functional Groups : The target’s ethanediamide linker and oxazinan ring are absent in these pesticides, which typically use single amides or sulfonamides. The ethanediamide could improve binding affinity through additional hydrogen bonds .
- Substituent Effects : The 2-fluorophenyl group in the target compound contrasts with chlorophenyl (e.g., cyprofuram ) or trifluoromethoxy groups (e.g., diflufenican ). Fluorine’s smaller size and moderate electronegativity may optimize steric and electronic interactions .
Table 2: Functional Group Comparison with Pesticide Analogs
Heterocyclic and Pyridine-Based Structures
details 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine, which shares the benzodioxin moiety but differs in:
- Core Structure : Pyridine-3-amine () vs. oxazinan-ethanediamide (target). The pyridine ring may confer basicity, while the oxazinan’s ether and amine groups could enhance polarity .
- Substituent Placement: The target’s 2-fluorophenyl group vs. ’s dimethylaminomethylphenyl group. The latter’s tertiary amine may improve water solubility .
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a benzodioxine moiety with oxazinan and fluorophenyl substituents. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 422.46 g/mol. Its structure incorporates several functional groups that contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.46 g/mol |
| Key Functional Groups | Benzodioxine, Oxazinan, Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzodioxine ring can engage in hydrophobic interactions with enzyme active sites, while the sulfonamide group is known to form hydrogen bonds with amino acid residues, enhancing binding affinity.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Enzyme Inhibition : Studies have shown that derivatives containing the benzodioxine structure can inhibit enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in treating diabetes and Alzheimer's disease by regulating carbohydrate metabolism and neurotransmitter levels .
- Antimicrobial Properties : The sulfonamide component is associated with antimicrobial activity, making this compound a candidate for further development in treating bacterial infections .
- Anti-inflammatory Effects : Related compounds have been shown to modulate macrophage activity through inhibition of macrophage migration inhibitory factor (MIF), which plays a role in inflammatory responses .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Enzyme Inhibition : A recent study demonstrated that a derivative of the benzodioxine structure significantly inhibited α-glucosidase activity in vitro, suggesting its potential use in managing postprandial blood glucose levels .
- Antimicrobial Study : Another investigation reported that compounds similar to this compound exhibited bactericidal activity against various strains of bacteria, highlighting their potential utility in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
